molecular formula C9H9N3O B2617205 (1-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 103755-51-7

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No. B2617205
CAS RN: 103755-51-7
M. Wt: 175.191
InChI Key: SUKBZKBDHCCBBH-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .


Physical And Chemical Properties Analysis

Triazoles, including “this compound”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Crystal Structure and α-Glycosidase Inhibition

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, closely related to (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, has been studied for its crystal structure and α-glycosidase inhibition activity. It exhibits mild α-glycosidase inhibition, which could be significant in developing treatments for diseases like diabetes (Gonzaga et al., 2016).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

A variant of the compound, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been synthesized and shown to be a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This reaction is significant in organic synthesis and pharmaceutical development (Ozcubukcu et al., 2009).

Antimicrobial Activity

Compounds synthesized using a variant of this compound have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).

Liquid Crystal Properties

The synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone, a compound structurally similar to this compound, revealed liquid crystal properties. This opens the door to applications in materials science, particularly in the field of liquid crystal displays (Zhao et al., 2013).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic media. Their effectiveness in protecting metal surfaces against corrosion could be valuable in industrial applications (Ma et al., 2017).

Future Directions

Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

properties

IUPAC Name

(3-phenyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKBZKBDHCCBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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